Methyl 4-amino-3-bromo-5-methoxybenzoate
Description
Significance of Methyl 4-amino-3-bromo-5-methoxybenzoate within Halogenated Aromatic Systems
Within the broader class of substituted benzoate (B1203000) esters, this compound emerges as a compound of particular interest, especially in the context of halogenated aromatic systems. Its unique substitution pattern, featuring an activating amino group, a deactivating but ortho-para directing methoxy (B1213986) group, and a halogen atom, creates a rich chemical landscape for further functionalization. The presence of the bromine atom is particularly significant as it introduces a key site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.
The interplay of the electronic effects of the substituents is crucial to its reactivity. The electron-donating amino and methoxy groups activate the aromatic ring towards electrophilic substitution, while also directing incoming electrophiles to specific positions. This controlled reactivity makes this compound a valuable precursor for the synthesis of polysubstituted aromatic compounds, which are common motifs in medicinally active compounds. The strategic positioning of the bromine atom, ortho to the amino group and meta to the methoxy group, offers regiochemical control in subsequent synthetic manipulations.
Contextual Overview of Aromatic Ester Chemistry in Contemporary Synthesis
Aromatic ester chemistry remains a vibrant and essential area of contemporary organic synthesis. The ester functional group is not merely a passive component of a molecule; it can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, and alcohols, further expanding the synthetic utility of aromatic esters.
Modern synthetic methodologies continue to refine and expand the toolbox for the preparation and manipulation of aromatic esters. Innovations in catalysis, including the use of transition metals and organocatalysts, have enabled the synthesis of highly functionalized and sterically hindered aromatic esters with high efficiency and selectivity. Furthermore, the development of novel esterification techniques and the use of greener reaction conditions are addressing the growing demand for sustainable chemical processes. In this landscape, compounds like this compound serve as exemplary substrates for exploring and applying these cutting-edge synthetic methods, ultimately contributing to the advancement of organic chemistry and the discovery of new molecules with valuable applications.
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are not abundant in readily accessible literature, its chemical properties and a plausible synthetic route can be inferred from established organic chemistry principles and from the synthesis of structurally similar compounds.
A potential synthetic pathway to this compound could commence from a more readily available starting material, such as methyl 4-amino-5-methoxybenzoate. The synthesis would likely involve a regioselective bromination step. Given the activating and ortho,para-directing nature of both the amino and methoxy groups, careful control of reaction conditions would be necessary to achieve the desired 3-bromo substitution pattern. The use of a mild brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent at a controlled temperature could favor the desired isomer. cdc.gov
The chemical characteristics of this compound are dictated by its functional groups. The primary amino group can undergo diazotization followed by various transformations, while the ester can be hydrolyzed or converted to other derivatives. The bromine atom, as previously mentioned, is a handle for a wide range of cross-coupling reactions, making this compound a versatile intermediate for the synthesis of more complex molecules.
Below are the tabulated physicochemical properties for this compound:
| Property | Value |
| CAS Number | 762292-57-9 |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.09 g/mol |
| Melting Point | 91-93 °C |
| Appearance | Solid |
Note: The data in this table is compiled from publicly available chemical supplier databases.
Further research is warranted to fully elucidate the reactivity and potential applications of this intriguing molecule. Its polysubstituted and halogenated nature positions it as a promising candidate for the development of novel compounds with potential biological activity.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-bromo-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCZYCMVFZROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624790 | |
| Record name | Methyl 4-amino-3-bromo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762292-57-9 | |
| Record name | Methyl 4-amino-3-bromo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Amino 3 Bromo 5 Methoxybenzoate
Strategies for Regioselective Halogenation of Methoxybenzoate Precursors
Electrophilic Aromatic Substitution (EAS) Bromination Approaches
Electrophilic Aromatic Substitution (EAS) is the most common method for introducing a bromine atom onto the aromatic ring. The success of this approach hinges on the precise control of reagents, catalysts, and reaction conditions to achieve the desired regioselectivity, directing the bromine to the position ortho to the amino group (or its precursor) and meta to the ester group.
The choice of brominating agent is crucial for controlling the reaction's reactivity and selectivity.
N-Bromosuccinimide (NBS): NBS is a widely used reagent for aromatic bromination, particularly when milder conditions are required. It serves as a source of electrophilic bromine, often activated by a protic or Lewis acid. In the synthesis of a related isomer, methyl 4-amino-5-bromo-2-methoxybenzoate, NBS was added slowly to a solution of the methoxybenzoate precursor in chloroform (B151607) at 0 °C. google.com This method highlights the utility of NBS in achieving controlled monobromination of activated aromatic rings.
Bromine (Br₂): Molecular bromine is a classic and effective brominating agent. However, its high reactivity can sometimes lead to over-bromination or the formation of undesired isomers. A patent for the synthesis of methyl 3-bromo-4-hydroxybenzoate describes the use of Br₂ with methyl p-hydroxybenzoate as the starting material. nih.gov The reaction's selectivity is highly dependent on the catalytic system and solvent employed.
| Reagent | Typical Substrate | Key Advantages | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Activated Aromatic Rings (e.g., Methoxybenzoates) | Milder reaction conditions, controlled bromine concentration. | google.com |
| Bromine (Br₂) | Hydroxybenzoates, Nitrobenzene | High reactivity, cost-effective. | nih.gov |
Catalysts are often essential to enhance the electrophilicity of the brominating agent and to direct the substitution to the desired position.
Iron: Metallic iron, often in the form of filings or "ferrum reductum," is a traditional catalyst for the bromination of aromatic compounds like nitrobenzene. The iron reacts with bromine to form iron(III) bromide (FeBr₃) in situ, which is a potent Lewis acid that polarizes the Br-Br bond, generating a strong electrophile.
Acetic Acid: In some procedures, Brønsted acids like glacial acetic acid can serve as catalysts. A method for preparing methyl 3-bromo-4-hydroxybenzoate utilizes glacial acetic acid as a catalyst for the bromination with Br₂. nih.gov The acid can help to activate the brominating agent and facilitate the reaction.
| Catalyst System | Brominating Agent | Role of Catalyst | Reference |
|---|---|---|---|
| Iron (Fe) | Br₂ | Forms FeBr₃ in situ, a Lewis acid that polarizes Br₂. | |
| Glacial Acetic Acid | Br₂ | Acts as a Brønsted acid catalyst, activating the electrophile. | nih.gov |
The reaction environment, including the solvent and temperature, significantly influences the outcome of the bromination.
Solvents: Non-polar halogenated solvents like chloroform (CHCl₃) and dichloromethane (B109758) are commonly used. google.comnih.gov Ethers are also cited as suitable solvents for these reactions. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. In some specialized systems, ethyl lactate (B86563) has been identified as an optimal co-solvent.
Temperature: Temperature control is critical for managing selectivity. Reactions are often conducted at reduced temperatures, such as 0 °C, to minimize the formation of byproducts. google.com However, the optimal temperature range can vary, with some protocols allowing for temperatures between -10°C and 50°C. nih.gov
Side-Chain Bromination and Subsequent Aromatic Functionalization
An alternative, though generally more complex, strategy involves the functionalization of a side chain, typically a methyl group, on the benzene (B151609) ring. This pathway proceeds through a free-radical mechanism rather than electrophilic substitution on the ring itself.
The process begins with the benzylic bromination of a suitable precursor, such as methyl 4-methyl-3-methoxybenzoate. google.comlibretexts.org This reaction is typically initiated by light or a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) and uses NBS or Br₂ as the bromine source. google.comlibretexts.org The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds, making them susceptible to radical attack. gla.ac.uk The resulting benzyl (B1604629) bromide is a versatile intermediate. nih.gov
Once the bromomethyl group is installed, it can be converted into other functionalities through nucleophilic substitution or oxidation. For instance, the bromomethyl group could be hydrolyzed to an alcohol, oxidized to an aldehyde, and then converted to the target amino group through reductive amination. However, this multi-step conversion is often less direct than the nitration-reduction sequence performed directly on the aromatic ring.
Amination Pathways for Benzoate (B1203000) Ring Systems
The introduction of the 4-amino group is another key transformation. Given the strong activating and ortho-, para-directing nature of the amino group, it is typically introduced in a protected form or as a nitro group, which is then reduced in a later step.
The most common and effective pathway involves the nitration of the benzoate ring, followed by the chemical reduction of the resulting nitro group to an amine. A synthetic route for a related compound involved reacting a substituted methyl benzoate with fuming nitric acid in sulfuric acid. Another procedure details the nitration of a methoxybenzoate derivative using nitric acid in a mixture of acetic acid and acetic anhydride. libretexts.org
Following nitration, the nitro group is reduced to the desired amino group. This reduction can be accomplished using various reagent systems:
Metal Powders in Acid: A widely used method is the reduction with metal powders, such as iron, in an acidic medium like acetic acid and water.
Catalytic Hydrogenation: The reduction can also be achieved via catalytic hydrogenation, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.
This nitration-reduction sequence provides a reliable and high-yielding route to the final 4-amino substituted product.
| Step | Reagents | Reaction Type | Reference |
|---|---|---|---|
| Nitration | Fuming Nitric Acid / Sulfuric Acid | Electrophilic Aromatic Substitution | |
| Reduction | Iron Powder / Acetic Acid | Chemical Reduction | |
| Reduction | H₂ / Palladium on Carbon (Pd/C) | Catalytic Hydrogenation |
Direct Amination Techniques
Direct amination involves the introduction of an amino group onto an aromatic ring in a single step. While highly efficient, this approach for complex, multi-substituted rings like Methyl 4-amino-3-bromo-5-methoxybenzoate can be challenging. Modern methods, however, have expanded the scope of direct amination. One such advanced technique is the direct amination of aryl pinacol (B44631) boronates using reagents like lithiated methoxyamine. nih.gov This method allows for the stereospecific formation of a C-N bond and can be applied to aryl boronates to produce aniline (B41778) derivatives. nih.gov Although not a common industrial route for this specific compound, it represents a potential pathway in modern organic synthesis.
The general concept involves converting a precursor molecule, such as Methyl 3-bromo-5-methoxybenzoate, into an organoboron intermediate which can then undergo a direct amination reaction.
| Method | Reagent | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Versatile for forming C-N bonds. |
| Ullmann Condensation | Copper catalyst, High temperatures | A classic method for aryl amine synthesis. |
| Boronate Amination | Lithiated Methoxyamine | Stereospecific, metal-free alternative. nih.gov |
Precursor Nitration and Catalytic Reduction Strategies
A more traditional and widely applicable strategy for synthesizing aromatic amines is through the nitration of a suitable precursor, followed by the reduction of the nitro group. libretexts.org This two-step process is a cornerstone of aniline synthesis. sci-hub.se
The synthesis would typically start with a precursor such as Methyl 3-bromo-5-methoxybenzoate. This compound is subjected to nitration using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding Methyl 3-bromo-5-methoxy-4-nitrobenzoate. The directing effects of the existing substituents guide the nitro group to the desired position.
Following nitration, the nitro group is reduced to an amine. This reduction can be achieved through various methods, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or by using metal-based reducing agents such as iron, tin, or zinc in an acidic medium. mdpi.com
| Step | Reagents | Typical Conditions | Product |
| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 0-5 °C | Methyl 3-bromo-5-methoxy-4-nitrobenzoate |
| Reduction | Iron (Fe) powder, Acetic Acid (CH₃COOH) | Reflux | This compound |
| Reduction | Catalytic Hydrogenation (H₂, Pd/C) | Pressurized H₂ atmosphere | This compound |
Esterification Techniques for Carboxylic Acid Precursors
The methyl ester functional group in the target molecule is typically introduced by esterifying the corresponding carboxylic acid precursor, 4-amino-3-bromo-5-methoxybenzoic acid.
Fischer Esterification
Fischer-Speier esterification is a classic and straightforward method for producing esters. researchgate.net This acid-catalyzed reaction involves refluxing the carboxylic acid precursor with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cdc.govunirioja.es The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) helps to drive the equilibrium towards the formation of the ester product. bond.edu.au
A typical procedure involves dissolving 4-amino-3-bromo-5-methoxybenzoic acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture at reflux for several hours. cdc.gov
Alternative Esterification Methods
While Fischer esterification is robust, alternative methods exist that can be advantageous under certain conditions, such as the presence of sensitive functional groups.
Solid Acid Catalysts : Environmentally benign approaches utilize solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay. ijstr.orgepa.gov These catalysts are efficient for the esterification of substituted benzoic acids with alcohols under solvent-free conditions, offering advantages in terms of catalyst recovery and reuse. ijstr.org
Mitsunobu Reaction : The Mitsunobu reaction provides a powerful method for esterification under mild, neutral conditions. researchgate.net This reaction involves the activation of the alcohol with a phosphine (B1218219) (e.g., triphenylphosphine) and a dialkyl azodicarboxylate, followed by nucleophilic attack by the carboxylate anion. researchgate.net It is particularly useful for substrates that are sensitive to strong acids.
| Method | Key Reagents | Advantages |
| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Simple, inexpensive reagents. unirioja.es |
| Solid Acid Catalysis | Methanol, Modified Montmorillonite K10 | Environmentally friendly, reusable catalyst. ijstr.orgepa.gov |
| Mitsunobu Reaction | Methanol, Triphenylphosphine, DEAD/DIAD | Mild conditions, high yield. researchgate.net |
Advanced Synthetic Routes via Nucleophilic Substitution Reactions
The electronic properties of the substituents on the benzene ring play a crucial role in its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Role of Halogen and Methoxy (B1213986) Groups in Nucleophilic Activation
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to activate the ring for nucleophilic attack. byjus.comwikipedia.org
In the context of precursors to this compound, the substituents have competing effects:
Methoxy Group (-OCH₃) : The methoxy group is an activating group for electrophilic aromatic substitution due to its ability to donate electron density through resonance. libretexts.org It has a lone pair of electrons on the oxygen atom that can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. msu.edu However, in the context of nucleophilic substitution, this electron-donating effect deactivates the ring towards attack by nucleophiles.
Bromo Group (-Br) : Halogens are generally deactivating groups for electrophilic substitution due to their inductive electron-withdrawing effect. libretexts.org However, they can act as leaving groups in nucleophilic aromatic substitution reactions. The rate of displacement often correlates with the electronegativity of the halogen. byjus.com
For a nucleophilic substitution to be a viable route to a precursor of the target molecule, the ring would need to be sufficiently activated by other strong electron-withdrawing groups, such as a nitro group. wikipedia.org The interplay between the inductive withdrawal of the halogen and the resonance donation of the methoxy group creates a complex reactivity profile that must be considered when designing a synthetic route based on nucleophilic substitution. sci-hub.semsu.edu
Coupling with Amines and Other Nucleophiles
The bromine atom on the aromatic ring of this compound serves as a key functional group for forming new carbon-nitrogen and carbon-other heteroatom bonds through various coupling reactions. The most prominent of these is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of arylamines from aryl halides.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by the coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Palladium(0) catalyst.
While specific examples of Buchwald-Hartwig amination on this compound are not extensively documented in readily available literature, the reaction conditions can be inferred from studies on structurally similar substrates, such as N-substituted 4-bromo-7-azaindoles and bromoindoles. beilstein-journals.orgresearchgate.net These studies highlight the importance of the choice of palladium precursor, ligand, and base in achieving high yields.
Commonly used catalyst systems include a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a bulky, electron-rich phosphine ligand. Ligands such as Xantphos and XPhos have proven effective in facilitating the coupling of a wide range of amines with aryl bromides. The choice of base is also critical, with common options including cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (KOt-Bu). The reactions are typically carried out in an inert solvent like dioxane or toluene (B28343) at elevated temperatures. beilstein-journals.orgbeilstein-journals.org
The following table summarizes typical conditions for the Buchwald-Hartwig amination of bromo-heterocyclic compounds, which can be considered analogous for the target compound.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide Substrate | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| N-substituted 4-bromo-7-azaindole | Various amides | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Moderate to high |
| N-substituted 4-bromo-7-azaindole | Primary and secondary amines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Good to excellent |
| 5- and 6-bromoindoles | Piperidine | Pd₂(dba)₃ | 2-(Di-tert-butylphosphino)biphenyl | NaOt-Bu | Toluene | 100 | 83-97 |
Alternatively, nucleophilic aromatic substitution (SNAr) could be considered for the reaction with amines. However, for an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). In this compound, the ring is substituted with electron-donating groups (amino and methoxy), which disfavors the SNAr mechanism. Therefore, palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination are generally the more effective strategy.
Optimization of Reaction Parameters and Yield Enhancement in Target Compound Synthesis
The optimization of the synthesis of this compound primarily focuses on the key bromination step. Achieving high yield and regioselectivity is paramount. Several factors can be fine-tuned to enhance the outcome of the reaction.
Solvent Effects: The polarity of the solvent can have a marked effect on the regioselectivity of the bromination of anilines. lookchem.com Studies on meta-substituted anilines have shown that the choice of solvent can influence the distribution of isomers formed. lookchem.com For instance, in the bromination of anilines with an electron-withdrawing group in the meta position, the reaction can be steered towards a particular isomer by selecting a solvent of appropriate polarity. lookchem.com While the target compound's precursor has electron-donating groups, the principle of solvent influence on selectivity remains relevant.
Temperature Control: As with many electrophilic aromatic substitution reactions, temperature plays a crucial role. Performing the bromination at low temperatures, such as 0 °C, helps to control the reaction rate and can minimize the formation of over-brominated or other side products. cdc.gov For highly activated substrates like substituted anilines, exothermic reactions are common, and maintaining a low temperature is essential for a clean reaction profile.
Nature of the Brominating Agent: While NBS is a common and effective reagent, other brominating agents could be considered. However, NBS is often preferred due to its solid nature, ease of handling, and generally good selectivity compared to liquid bromine.
Additives: The reactivity of NBS can be enhanced by the use of additives. For example, the presence of catalytic amounts of a Lewis acid can increase the electrophilicity of the bromine atom, potentially leading to faster reaction rates. However, care must be taken as this can also decrease selectivity. Recent research has also explored the use of halogen bonding with additives like lactic acid derivatives to enhance the reactivity of NBS in aromatic bromination. nsf.gov
The following table summarizes the effect of different solvents on the product distribution in the bromination of a representative meta-substituted aniline, illustrating the importance of solvent selection in optimizing such reactions.
Table 2: Effect of Solvent on the Regioselectivity of Bromination of a meta-Substituted Aniline with NBS
| Solvent | Polarity | Product Distribution (Isomer A : Isomer B) |
|---|---|---|
| Dichloromethane | Low | Predominantly Isomer A |
| Tetrahydrofuran | Medium | Mixture of Isomers A and B |
| Acetonitrile | High | Predominantly Isomer B |
| Methanol | High (Protic) | Significant formation of Isomer B |
By carefully controlling these parameters—solvent, temperature, and potentially the use of additives—the synthesis of this compound can be optimized to achieve higher yields and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Assignment
NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The analysis of a ¹H NMR spectrum, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃), involves the examination of chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.
The aromatic region of the spectrum is of particular interest. Due to the substitution pattern on the benzene ring, two aromatic protons are present in distinct chemical environments. These protons typically appear as singlets, a consequence of the lack of adjacent protons to induce spin-spin coupling. The amino (-NH₂) group protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The two methyl groups, one from the ester (-COOCH₃) and the other from the methoxy (-OCH₃) substituent, each give rise to a sharp singlet, with their respective chemical shifts providing insight into their electronic surroundings.
A detailed analysis of the ¹H NMR spectrum allows for the assignment of each signal to a specific proton within the molecular structure, confirming the presence and arrangement of the substituents on the aromatic ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic H |
| Data not available | Data not available | Data not available | Aromatic H |
| Data not available | Broad Singlet | 2H | -NH₂ |
| Data not available | Singlet | 3H | -COOCH₃ |
| Data not available | Singlet | 3H | -OCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of this compound. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single peak, with its chemical shift indicative of its hybridization and electronic environment.
The spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the electron-donating amino and methoxy groups and the electron-withdrawing bromo and methyl ester groups. The carbon atom of the carbonyl group in the ester function will appear at a characteristic downfield chemical shift. The carbon atoms of the two methyl groups (-COOCH₃ and -OCH₃) will also be readily identifiable in the upfield region of the spectrum. The precise assignment of each carbon signal is crucial for confirming the substitution pattern of the benzene ring.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | -C=O |
| Data not available | -COOCH₃ |
| Data not available | -OCH₃ |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques offer deeper insights into the molecular connectivity. A thesis detailing the synthesis of related compounds indicates the use of 2D NMR experiments such as COSY, HSQC, and HMBC for full characterization, suggesting their applicability to this compound. umaine.edu
Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, although in this specific molecule with mostly singlet aromatic protons, its utility for the aromatic region would be limited.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the methyl groups to their corresponding carbon signals.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. Key expected absorptions include:
N-H stretching: The amino group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=O stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the ester would be prominent in the region of 1700-1730 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
C-O stretching: The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-Br stretching: The C-Br stretching vibration would be found at lower wavenumbers, generally in the 500-600 cm⁻¹ range.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H stretch | Amino (-NH₂) |
| >3000 | C-H stretch | Aromatic |
| <3000 | C-H stretch | Methyl (-CH₃) |
| 1700-1730 | C=O stretch | Ester |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1000-1300 | C-O stretch | Ester, Ether |
| 500-600 | C-Br stretch | Bromo |
Note: This table represents expected ranges for the functional groups present and not specific experimental data.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. In general, vibrations that cause a significant change in polarizability are strong in the Raman spectrum.
For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the aromatic ring and the C-Br bond. The symmetric stretching vibrations of the benzene ring are often more intense in the Raman spectrum than in the FT-IR spectrum. The low-frequency C-Br stretching vibration would also be readily observable. The C=O stretching vibration of the ester would also be present, though potentially weaker than in the FT-IR spectrum.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and serving as a valuable tool for identification and quality control.
Advanced Spectroscopic Characterization and Structural Elucidation of this compound
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's properties.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For Methyl 4-amino-3-bromo-5-methoxybenzoate, this involves analyzing the orientation of the amino (-NH2), methoxy (B1213986) (-OCH3), and methyl ester (-COOCH3) groups relative to the benzene (B151609) ring.
Key parameters that would be determined include:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Br, C-O).
Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, H-N-H).
Dihedral Angles: The rotational angles between planes defined by four atoms, which are crucial for understanding the orientation of the substituent groups.
The planarity of the benzene ring and the relative positions of the bulky bromine atom and the methoxy and ester groups would significantly influence the final optimized geometry. Intramolecular interactions, such as hydrogen bonding between the amino group's hydrogen and the ester's carbonyl oxygen, could also play a role in stabilizing certain conformations.
Table 1: Hypothetical Optimized Geometrical Parameters (Illustrative) (Note: This data is illustrative as a specific computational study was not found. Actual values would be derived from DFT calculations.)
| Parameter | Atom Pair/Trio | Expected Value (Å or °) |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| C-N (amino) | ~1.38 Å | |
| C-O (methoxy) | ~1.37 Å | |
| C=O (ester) | ~1.22 Å | |
| Bond Angle | C-C-Br | ~120° |
| C-C-N | ~121° | |
| Dihedral Angle | C-C-O-C (methoxy) | ~0° or ~180° (near planar) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino and methoxy groups. The LUMO would likely be distributed over the electron-withdrawing methyl ester group and the benzene ring.
Table 2: Representative FMO Energy Values from DFT Studies of Similar Aromatic Amines (Note: This data is for illustrative purposes to show typical values for analogous compounds.)
| Parameter | Typical Energy Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
Simulated Spectroscopic Data (NMR, IR, UV-Vis)
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values help in the assignment of experimental spectra.
IR (Infrared): Calculations can predict the vibrational frequencies and intensities of the molecule. These correspond to the stretching, bending, and torsional motions of the atoms. Comparing the computed IR spectrum with the experimental one aids in identifying characteristic functional group vibrations.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum.
Quantum Chemical Descriptors and Reactivity Site Prediction
Beyond FMO analysis, other computational tools can provide a more nuanced picture of molecular reactivity.
Fukui Function Analysis for Electrophilic and Nucleophilic Attack
Fukui functions are used within conceptual DFT to identify which atoms in a molecule are most susceptible to different types of attack. By analyzing the change in electron density when an electron is added or removed, it identifies specific reactive sites.
f+: Indicates the site for a nucleophilic attack (where an electron is accepted).
f-: Indicates the site for an electrophilic attack (where an electron is donated).
f0: Indicates the site for a radical attack.
For this molecule, the nitrogen of the amino group and certain carbon atoms on the ring would likely show high f- values, making them prone to electrophilic attack. The carbonyl carbon of the ester group would be a probable site for nucleophilic attack, exhibiting a high f+ value.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is color-coded to show different electrostatic potential values. umaine.edu
Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
Blue: Regions of positive potential (electron-deficient), which are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to heteroatoms (e.g., the H atoms of the -NH2 group).
Green: Regions of neutral potential.
In an MEP map of this compound, negative potential (red) would be expected around the carbonyl oxygen of the ester group and, to a lesser extent, the oxygen of the methoxy group and the nitrogen of the amino group. Positive potential (blue) would be concentrated on the hydrogen atoms of the amino group. umaine.edu This visual tool effectively highlights the sites where intermolecular interactions, like hydrogen bonding, are likely to occur. umaine.edu
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a localized, intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized "natural" bond orbitals. This analysis is particularly useful for understanding how substituents on an aromatic ring influence its electronic properties.
For this compound, NBO analysis would reveal significant intramolecular interactions. The lone pairs of electrons on the amino (-NH₂) and methoxy (-OCH₃) groups, as well as the bromine atom (-Br), can donate electron density to the antibonding orbitals (π*) of the benzene ring. This delocalization of electron density is a stabilizing interaction. The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which indicates the magnitude of the donor-acceptor interaction.
Key expected interactions for this molecule would include:
Donation from the amino group: The lone pair on the nitrogen atom (LP(N)) is expected to show strong hyperconjugative interaction with the antibonding π* orbitals of the adjacent C-C bonds in the ring, contributing significantly to the molecule's stability.
Donation from the methoxy group: Similarly, the lone pairs on the oxygen atom (LP(O)) of the methoxy group will donate electron density to the ring.
Influence of the bromine atom: The bromine atom has competing effects. While it is electronegative, its lone pairs can also participate in donation to the ring's π* system.
Withdrawal by the ester group: The carbonyl group of the methyl ester (-COOCH₃) is an electron-withdrawing group and would pull electron density from the ring.
Hypothetical NBO Analysis Data
The following table is an illustrative example of what NBO analysis results might look like for this compound, showing the key donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N₅ | π* (C₁-C₆) | 25.8 | π-conjugation |
| LP (1) N₅ | π* (C₃-C₄) | 18.2 | π-conjugation |
| LP (2) O₇ | π* (C₂-C₃) | 15.5 | π-conjugation |
| LP (3) Br₈ | π* (C₁-C₂) | 5.1 | p-π conjugation |
| π (C₁-C₆) | π* (C₉=O₁₀) | 8.3 | π-conjugation |
Note: This data is hypothetical and for illustrative purposes only. Atom numbering is based on a standard representation of the molecule.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within a molecule. researchgate.net It analyzes the electron density (ρ) and its gradient to reveal regions corresponding to hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net The results are typically displayed as 3D isosurfaces, where the color indicates the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes). researchgate.net
In this compound, RDG analysis would likely highlight several key intramolecular non-covalent interactions:
Hydrogen Bonding: An intramolecular hydrogen bond could exist between one of the hydrogen atoms of the amino group and the oxygen atom of the adjacent methoxy group. This would appear as a blue or bluish-green disc-like isosurface between the H and O atoms.
van der Waals Interactions: Green-colored surfaces would be expected across the planar surface of the benzene ring, indicating delocalized π-π interactions. researchgate.net Additionally, weak van der Waals forces would be present between the various substituent groups.
Steric Repulsion: Due to the presence of several bulky substituents (bromo, methoxy, and methyl ester groups) in close proximity on the benzene ring, some degree of steric repulsion is expected. This would be visualized as reddish patches, particularly between the ortho-positioned bromo and amino groups, and between the bromo and methoxy groups.
This visualization provides valuable insights into the molecule's conformational preferences and stability, which are governed by the balance of these attractive and repulsive non-covalent forces.
Reaction Pathway Elucidation and Transition State Analysis
Understanding the potential chemical reactions of this compound, such as further electrophilic aromatic substitution, requires elucidation of the reaction pathways and analysis of the corresponding transition states. This type of computational study maps the energy of the system as the reactants evolve into products, identifying the lowest energy path. The highest point on this path is the transition state, and the energy required to reach it is the activation energy, which determines the reaction rate. masterorganicchemistry.com
For electrophilic aromatic substitution on this molecule, the existing substituents will direct incoming electrophiles to specific positions on the ring. libretexts.org
The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups.
The bromine (-Br) is a deactivating, but ortho-, para-directing group.
The methyl ester (-COOCH₃) is a deactivating, meta-directing group.
The combined effect of these groups makes the analysis complex. The amino group is typically the strongest activating group, and its directing effect would dominate. Since the position para to the amino group is occupied by the methoxy group, incoming electrophiles would be directed to the ortho position (the carbon between the amino and bromo groups). However, this position is sterically hindered.
A computational reaction pathway analysis would involve:
Modeling the approach of an electrophile (e.g., Br⁺) to different positions on the aromatic ring.
Calculating the energy of the resulting carbocation intermediate (sigma complex). masterorganicchemistry.com
Identifying the transition state structure for the formation of this intermediate.
Calculating the activation energy for each potential substitution site.
The results would likely show that substitution at the carbon atom ortho to the amino group has a lower activation energy compared to other positions, despite steric hindrance, due to the powerful stabilizing effect of the amino and methoxy groups on the carbocation intermediate. The reaction coordinate diagram would illustrate this, showing the relative energies of the reactant, transition state, intermediate, and product.
Nucleophilic Substitution Reactions at Aromatic Halogen Centers
The bromine atom on the aromatic ring is a potential site for nucleophilic aromatic substitution (SNAr) reactions. The feasibility of these reactions is significantly influenced by the electronic nature of the other substituents on the ring. The presence of the electron-donating amino and methoxy groups generally disfavors classical SNAr reactions, which are typically facilitated by strong electron-withdrawing groups. However, under specific conditions, particularly with highly reactive nucleophiles or through mechanisms like the benzyne pathway, substitution of the bromine atom can be achieved.
The displacement of the bromine atom in this compound by various nucleophiles presents considerable challenges due to the electron-rich nature of the aromatic ring.
Sodium Azide (NaN₃): The reaction with sodium azide to introduce an azido group is generally sluggish. The success of this transformation often requires harsh reaction conditions, such as high temperatures and the use of aprotic polar solvents like DMF or DMSO, to overcome the activation energy barrier. The presence of the amino and methoxy groups, which donate electron density to the ring, reduces the electrophilicity of the carbon atom attached to the bromine, making it less susceptible to nucleophilic attack.
Potassium Cyanide (KCN): The introduction of a cyano group via nucleophilic substitution with potassium cyanide is also challenging. Similar to the azide substitution, this reaction typically necessitates forcing conditions. The strong electron-donating character of the amino group, in particular, deactivates the ring towards nucleophilic attack.
Amines: The reaction with amines, known as the Buchwald-Hartwig amination, provides a more viable route for the substitution of the bromine atom. This palladium-catalyzed cross-coupling reaction is less dependent on the electronic nature of the aromatic ring compared to traditional SNAr reactions. The scope of this reaction is broad, allowing for the introduction of a wide range of primary and secondary amines. However, the steric hindrance imposed by the adjacent methoxy group can influence the reaction rate and yield.
| Nucleophile | Reaction Type | General Conditions | Expected Outcome |
| Sodium Azide | SNAr | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | Low to moderate yield of the corresponding aryl azide. |
| Potassium Cyanide | SNAr | High temperature, polar aprotic solvent | Low to moderate yield of the corresponding aryl nitrile. |
| Primary/Secondary Amines | Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligand, base | Good to excellent yield of the corresponding N-aryl amine. |
The kinetics of nucleophilic substitution at the bromine center are expected to be slow due to the deactivating effect of the electron-donating groups. The rate of reaction would likely follow the order: Buchwald-Hartwig amination > SNAr with strong nucleophiles (e.g., NaN₃, KCN).
Therodynamically, the substitution of the C-Br bond with a C-N or C-C bond is generally favorable. However, the high activation energy required for the SNAr reactions makes them kinetically controlled. The choice of reaction conditions, such as temperature and solvent, is crucial in overcoming this kinetic barrier. For the Buchwald-Hartwig amination, the thermodynamic driving force is the formation of the stable C-N bond and the palladium-halide salt.
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and methoxy groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves.
The directing effects of the substituents are as follows:
Amino group (-NH₂): Strongly activating, ortho, para-directing.
Methoxy group (-OCH₃): Strongly activating, ortho, para-directing.
Bromo group (-Br): Deactivating but ortho, para-directing.
Methyl ester group (-COOCH₃): Deactivating, meta-directing.
Considering the positions on the ring, the C2 and C6 positions are the most likely sites for electrophilic attack. The C2 position is ortho to the amino group and para to the methoxy group, while the C6 position is ortho to the methoxy group and para to the amino group. The steric hindrance from the adjacent bromo and methoxy groups might influence the regioselectivity, potentially favoring substitution at the less hindered C6 position.
Transformations Involving the Aromatic Amino Group
The aromatic amino group is a versatile functional group that can undergo a variety of transformations.
The amino group can be readily acylated or amidated using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. reddit.com These reactions convert the basic amino group into a neutral amide, which can alter the electronic properties of the molecule and serve as a protecting group. The reactivity of the amino group in these reactions can be influenced by the steric hindrance from the adjacent bromo and methoxy groups.
| Reagent | Reaction Type | Product |
| Acyl Chloride (RCOCl) | Acylation | N-Acyl derivative |
| Acid Anhydride ((RCO)₂O) | Acylation | N-Acyl derivative |
| Carboxylic Acid (RCOOH) | Amidation (with coupling agent) | N-Amide derivative |
The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures. rsc.org Diazonium salts are highly versatile intermediates that can undergo a range of subsequent transformations, known as Sandmeyer or related reactions, to introduce a variety of substituents onto the aromatic ring.
The stability of the diazonium salt can be affected by the electron-donating groups on the ring. The presence of the amino and methoxy groups can increase the electron density on the ring, which can stabilize the diazonium salt to some extent. However, the steric hindrance around the amino group might affect the rate of diazotization.
Subsequent reactions of the diazonium salt can lead to the formation of various derivatives:
Sandmeyer Reaction: Treatment with copper(I) halides (CuX, where X = Cl, Br, CN) can replace the diazonium group with the corresponding halide or cyanide.
Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate salt introduces a fluorine atom.
Gattermann Reaction: Copper powder and HX can also be used to introduce halides.
Hydrolysis: Heating in the presence of water replaces the diazonium group with a hydroxyl group.
Reduction: Treatment with hypophosphorous acid (H₃PO₂) replaces the diazonium group with a hydrogen atom.
An in-depth examination of the chemical reactivity and mechanistic pathways of this compound reveals a versatile scaffold for organic synthesis. This article focuses exclusively on the reactions involving the methoxy and ester functionalities, as well as the strategic utilization of the bromo moiety in palladium-catalyzed cross-coupling reactions.
Synthetic Applications and Derivatization of Methyl 4 Amino 3 Bromo 5 Methoxybenzoate
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of reactive sites on Methyl 4-amino-3-bromo-5-methoxybenzoate allows it to serve as a pivotal intermediate in multi-step synthetic sequences. The differing reactivity of its functional groups—the nucleophilic amine, the electrophilic carbon-bromine bond, and the ester moiety—enables chemists to perform sequential reactions with high degrees of control. For instance, the amine can be acylated or alkylated, followed by a palladium-catalyzed cross-coupling reaction at the bromo position, and finally, modification of the ester group. This controlled, stepwise approach is fundamental to the efficient construction of complex target molecules.
The synthesis of this intermediate itself is straightforward, often involving the bromination of its precursor, Methyl 4-amino-3-methoxybenzoate, using an electrophilic brominating agent like N-bromosuccinimide (NBS). umaine.educore.ac.uk This reaction proceeds regioselectively due to the directing effects of the activating amino and methoxy (B1213986) groups.
One notable application of this compound is as a precursor in the synthesis of carbazole (B46965) natural products. acs.orgacs.org It serves as a building block for constructing one of the aromatic rings of the carbazole core, highlighting its utility in the total synthesis of biologically active compounds. acs.orgacs.org
Derivatization for the Synthesis of Novel Structurally Complex Molecules
The true synthetic power of this compound lies in its capacity for extensive derivatization, providing pathways to a wide range of structurally diverse molecules.
The ortho-relationship between the amino group and the methyl ester allows for its use as a scaffold in the synthesis of fused heterocyclic systems. For example, through condensation reactions with appropriate reagents, the molecule can be cyclized to form substituted quinazolinones or other related nitrogen-containing heterocycles. These heterocyclic cores are prevalent in many biologically active molecules and functional materials. The general strategy involves an initial reaction at the amino group, followed by an intramolecular cyclization that engages the ester functionality.
The aryl bromide functionality is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This makes this compound an excellent precursor for advanced aromatic and biaryl systems, which are important substructures in pharmaceuticals, agrochemicals, and materials science.
For instance, the bromo group can readily participate in reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
Heck Reaction: Reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Buchwald-Hartwig Amination: Reaction with amines to create diarylamines or alkylarylamines.
Ullmann Coupling: A classical method for forming biaryl ethers or other coupled products. acs.org
The ability to introduce a wide variety of substituents at this position significantly enhances the molecular complexity and diversity that can be achieved from this single starting material.
| Reaction Name | Coupling Partner | General Product Structure |
|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OR)₂ | Biaryl |
| Heck Reaction | H₂C=CHR | Aryl-alkene |
| Sonogashira Coupling | H−C≡C−R | Aryl-alkyne |
| Buchwald-Hartwig Amination | R₂NH | Aryl-amine |
Utility in Medicinal Chemistry Research as a Synthetic Building Block
In medicinal chemistry, building blocks are small, versatile molecules used to construct larger, more complex compounds for biological testing. This compound is a valuable building block due to the presence of multiple, orthogonally reactive functional groups, which allows for systematic structural modification in drug discovery programs.
Substituted anilines are a cornerstone of many pharmaceutical compounds. The specific substitution pattern of this compound—with its methoxy and bromo groups flanking the amine—provides a unique structural motif for the synthesis of novel drug candidates and their analogues. It can be used to introduce a highly functionalized aromatic ring into a target molecule, which can then be further elaborated. The combination of electron-donating groups (amino, methoxy) and the synthetically versatile bromo group allows for fine-tuning of electronic properties and exploration of the chemical space around a pharmacophore.
The creation of compound libraries is a key strategy in modern drug discovery for identifying new ligands for biological targets. This compound is an ideal scaffold for combinatorial chemistry and the parallel synthesis of compound libraries.
The three main points of diversification are:
The Amino Group: Can be acylated or reductively aminated with a wide variety of aldehydes and carboxylic acids to introduce diverse side chains.
The Bromo Group: Can be subjected to various cross-coupling reactions to introduce an array of aromatic, heteroaromatic, or aliphatic groups.
The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse set of amides or esters.
This three-pronged approach allows for the rapid generation of a large number of structurally related, yet distinct, compounds from a single, readily available intermediate. These libraries can then be screened for biological activity, accelerating the process of hit and lead discovery.
| Functional Group | Reaction Type | Introduced Diversity |
|---|---|---|
| Amino (-NH₂) | Acylation / Reductive Amination | Amide and Amine Side Chains (R¹) |
| Bromo (-Br) | Palladium Cross-Coupling | Aryl/Alkenyl/Alkynyl Groups (R²) |
| Ester (-COOCH₃) | Amidation (after hydrolysis) | Amide Groups (R³) |
Applications in Agrochemical Research as a Synthetic Component
The primary application of this compound in agrochemical research lies in its use as a versatile intermediate for the synthesis of a range of potential pesticides. The chemical handles on the molecule—the amino group, the bromine atom, the methoxy group, and the methyl ester—allow for a variety of chemical transformations.
The amino group can be readily diazotized and replaced with other functional groups, or it can be acylated or alkylated to introduce new side chains. The bromine atom is a key site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are instrumental in building the complex molecular architectures often required for potent biological activity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
Research in the agrochemical field is constantly seeking new molecules with improved efficacy, selectivity, and environmental profiles. The derivatization of compounds like this compound is a common strategy to generate libraries of novel compounds for high-throughput screening against various agricultural pests and diseases.
While specific, commercialized agrochemicals directly synthesized from this exact starting material are not prominently documented in publicly available literature, the structural subunits are present in patented and researched agrochemical classes. For instance, substituted aminobenzoic acids and their esters are foundational to the synthesis of certain classes of herbicides. Similarly, the bromo- and methoxy-substituted phenyl ring is a feature in some fungicidal and insecticidal molecules.
The following table outlines the potential synthetic transformations of this compound and the resulting classes of agrochemical interest:
| Functional Group | Reaction Type | Potential Agrochemical Derivatives |
| Amino Group (-NH₂) | Diazotization, Acylation, Alkylation | Substituted Phenyls, Amides, Secondary/Tertiary Amines |
| Bromo Group (-Br) | Suzuki Coupling, Buchwald-Hartwig Coupling | Bi-aryl compounds, N-Aryl compounds |
| Methoxy Group (-OCH₃) | Ether Cleavage | Phenolic compounds |
| Methyl Ester (-COOCH₃) | Hydrolysis, Amidation | Carboxylic Acids, Amides |
For example, the synthesis of novel pyridine-based herbicides, a significant class of agrochemicals, can involve the construction of the pyridine (B92270) ring from acyclic precursors or the modification of existing benzene (B151609) rings. A highly substituted benzene derivative like this compound could, in principle, serve as a precursor to a herbicidally active pyridine or pyrimidine (B1678525) structure through ring-forming or ring-transformation reactions.
The exploration of new benzamide (B126) fungicides is another area where this intermediate could be relevant. The synthesis of such fungicides often involves the coupling of a substituted benzoic acid (or its ester) with an appropriate amine. Hydrolysis of the methyl ester in the title compound would yield the corresponding carboxylic acid, which could then be activated and reacted with various amines to produce a library of novel benzamide derivatives for fungicidal screening.
Future Research Directions and Emerging Methodologies
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact without compromising efficiency. For the synthesis of Methyl 4-amino-3-bromo-5-methoxybenzoate, future research will likely focus on replacing traditional, hazardous reagents and solvents with more benign alternatives.
Current synthetic routes often rely on harsh conditions and environmentally taxing materials. However, significant progress has been made in developing greener alternatives for key transformations like amination, halogenation, and esterification. For example, microwave-assisted methods can produce anilines and phenols from aryl halides, often eliminating the need for organic solvents and metal catalysts. tandfonline.com The use of water as a solvent is another promising avenue, as demonstrated in the efficient synthesis of various heterocyclic compounds. rsc.org For the bromination step, traditional methods using elemental bromine can be replaced by greener systems such as a ceric ammonium (B1175870) nitrate–KBr combination in an ethanol-water medium. acs.org Catalytic hydrogenation for the reduction of a nitro precursor to the aniline (B41778) is considered an environmentally friendly green process, though challenges like dehalogenation side reactions must be carefully managed. google.com
| Transformation Step | Traditional Method | Potential Green Alternative | Key Advantages |
| Bromination | Elemental Bromine (Br₂) in CH₂Cl₂ | N-Bromosuccinimide (NBS) in DME mdpi.com | Avoids corrosive reagents and halogenated solvents. |
| Nitro Reduction | Iron powder/HCl | Catalytic Hydrogenation (e.g., Pd/C) google.com | High atom economy, cleaner reaction profile. |
| Amination | Metal-catalyzed amination in organic solvents | Microwave-assisted, solvent-free amination tandfonline.com | Reduced reaction time, energy efficiency, no organic solvent waste. |
| Solvent Choice | Halogenated solvents (e.g., DCM, Chloroform) | Water, Ethanol, 1,2-dimethoxyethane (B42094) (DME) rsc.orgmdpi.com | Reduced toxicity and environmental impact. |
These approaches not only minimize the generation of toxic waste but also enhance safety and can lead to higher atom economy. Future work will involve integrating these individual green steps into a cohesive, sustainable synthetic route for this compound.
Flow Chemistry Applications in Compound Synthesis and Scale-Up
Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) by offering significant advantages over traditional batch processing. azolifesciences.comrsc.org This technology is particularly well-suited for the synthesis of this compound, where several reaction steps can be hazardous or difficult to control on a large scale.
Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the formation of impurities. nih.gov This is crucial for exothermic reactions like nitration, which are common in the synthesis of aromatic amines. rsc.org The small reactor volumes enhance safety, especially when handling hazardous reagents or unstable intermediates. nih.govscielo.br Furthermore, flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process, eliminating the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. acs.org The scale-up of a synthesis can be achieved by either increasing the reactor size or by "numbering-up," where multiple reactors are run in parallel. scielo.br
A hypothetical telescoped flow synthesis for this compound could integrate nitration, reduction, bromination, and esterification into a seamless production line.
| Step | Reaction | Reactor Type | Reagents | Potential Residence Time |
| 1 | Nitration | Packed-Bed Reactor | Substituted Methoxybenzoate, HNO₃/H₂SO₄ | 2-5 minutes |
| 2 | Reduction | Packed-Bed Reactor (H-Cube®) | Nitro-intermediate, H₂ (in-situ generation) | 1-3 minutes |
| 3 | Bromination | Micro-Coil Reactor | Amino-intermediate, NBS | 5-10 minutes |
| 4 | Esterification | Heated Coil Reactor | Carboxylic acid intermediate, Methanol (B129727), Acid catalyst | 10-20 minutes |
This approach would allow for safe, efficient, and scalable production of the target compound, making it more accessible for further research and development.
Development of Novel Catalytic Systems for Functionalization Reactions
The functional group array of this compound—an aniline, an aryl bromide, and an electron-rich aromatic ring—provides multiple handles for further diversification using modern catalytic methods. Future research will undoubtedly focus on leveraging these sites to build molecular complexity.
The bromine atom is an ideal anchor for transition metal-catalyzed cross-coupling reactions. nih.govrsc.org Reactions such as the Suzuki-Miyaura coupling (using organoboranes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be used to install a wide variety of substituents at this position. youtube.comarkat-usa.org The development of new, highly active and selective catalysts, particularly those based on palladium, nickel, and copper, continues to expand the scope of these transformations. nih.govmdpi.com
Furthermore, the field of C–H functionalization offers a powerful strategy for modifying the aromatic ring directly, without the need for pre-functionalized starting materials. researchgate.netbath.ac.uk The directing effect of the amino group could be exploited to selectively introduce substituents at the C6 position (ortho to the amine). nih.govresearchgate.net While ortho-functionalization of anilines is common, the development of catalytic systems that can achieve meta or para selectivity remains an active area of research. researchgate.netnih.gov
| Reaction Type | Target Site | Coupling Partner | Catalyst System (Example) | Potential New Moiety |
| Suzuki-Miyaura Coupling | C-Br | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |
| Heck Coupling | C-Br | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand | Substituted Alkene |
| Buchwald-Hartwig Amination | C-Br | Secondary Amine | Pd₂ (dba)₃ / Buchwald Ligand | Tertiary Arylamine |
| Ortho C-H Arylation | C-H (ortho to -NH₂) | Aryl Halide | Pd(OAc)₂ / Cooperating Ligand nih.gov | Substituted Biarylaniline |
The application of these novel catalytic systems will enable the rapid generation of a library of derivatives based on the this compound scaffold, facilitating structure-activity relationship studies.
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Reactivity Prediction
The landscape of chemical synthesis is being transformed by artificial intelligence (AI) and machine learning (ML). synthiaonline.com These computational tools can accelerate research and development by predicting reaction outcomes, optimizing reaction conditions, and proposing novel synthetic routes. chemcopilot.comchemai.io
| AI/ML Application | Input Data | Predicted Output | Potential Impact |
| Retrosynthesis Planning | Target Molecule Structure (this compound) | Multiple potential synthetic routes, ranked by feasibility, cost, and sustainability. nih.gov | Discovery of novel and more efficient synthetic pathways. |
| Reaction Outcome Prediction | Reactants, Reagents, Conditions (e.g., for a cross-coupling reaction) | Predicted major product, yield, and potential byproducts. chemcopilot.com | Reduced number of failed experiments; accelerated optimization. |
| Reactivity Mapping | Molecule Structure | A map of the molecule highlighting the reactivity of different sites (e.g., C-H bonds) towards specific reagents. | Guided design of selective functionalization reactions. |
As these AI tools become more sophisticated and accessible, they will become indispensable for designing and executing the synthesis of complex molecules.
Exploration of Unprecedented Reactivity Patterns and Transformations
While known reaction pathways provide a solid foundation for working with this compound, future research will also venture into exploring novel reactivity. The unique electronic and steric environment created by the multiple substituents on the aromatic ring could give rise to unprecedented chemical transformations.
One emerging area is "skeletal editing," where atoms within a molecule's core structure are inserted, deleted, or swapped. rsc.org For instance, methodologies for nitrogen atom deletion could potentially transform the aniline moiety, leading to entirely new carbocyclic scaffolds. Photoredox catalysis is another powerful tool that can enable transformations that are difficult to achieve with traditional thermal methods, potentially unlocking new reaction pathways involving the halogenated aniline motif. nih.gov
The strategic placement of the amino, bromo, and methoxy (B1213986) groups could be exploited to trigger novel intramolecular cyclizations or rearrangement reactions under specific catalytic or photochemical conditions. Research could investigate whether the ortho-amino-bromo arrangement can participate in novel multicomponent reactions to form complex heterocyclic systems. Furthermore, the use of enzymes or whole-cell microbial systems for the transformation of halogenated aromatics is a growing field that could offer highly selective and environmentally benign methods for modifying the molecule. nih.gov These biocatalytic approaches could achieve transformations that are challenging for conventional chemical methods, such as selective hydroxylation or dehalogenation.
Exploring these frontiers of reactivity will not only expand the fundamental understanding of chemical transformations but also broaden the synthetic utility of this compound as a scaffold for novel chemical entities.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 4-amino-3-bromo-5-methoxybenzoate, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves sequential functionalization of the benzoate scaffold. For example:
- Step 1 : Bromination at the meta-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to avoid over-bromination.
- Step 2 : Introduction of the amino group via catalytic hydrogenation (e.g., Pd/C in ethanol) or nucleophilic substitution with ammonia derivatives.
- Step 3 : Methoxy group installation via alkylation (e.g., methyl iodide with K₂CO₃ in acetone).
Optimization involves monitoring reaction progress via TLC/HPLC and adjusting stoichiometry or solvent polarity to minimize side products like dehalogenated intermediates .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Answer : A combination of spectroscopic and crystallographic methods is recommended:
- NMR : ¹H/¹³C NMR to identify chemical shifts for bromine (δ ~7.2 ppm for aromatic protons) and methoxy groups (δ ~3.8 ppm).
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and substituent positions, critical for verifying regioselectivity in synthesis. SHELX software is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical MW: 274.06 g/mol) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in electrophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution. For this compound:
- The amino group is electron-donating (+M effect), activating the para position.
- Bromine’s electron-withdrawing (-I effect) deactivates the ring but directs incoming electrophiles to the ortho/para positions relative to itself.
- Methoxy groups influence steric hindrance. Exact exchange functionals (e.g., hybrid DFT) improve accuracy in predicting reaction pathways .
Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved for this compound?
- Answer : Contradictions often arise from dynamic effects or impurities:
- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers (e.g., hindered rotation of the methoxy group).
- 2D NMR : HSQC/HMBC correlations clarify through-space and through-bond interactions.
- Purification : Re-crystallization (e.g., ethyl acetate/hexane) or preparative HPLC removes byproducts like Methyl 4-amino-5-bromo-3-methoxybenzoate, a regioisomer .
Q. What strategies mitigate side reactions during amino group introduction in the presence of bromine?
- Answer :
- Protection/Deprotection : Temporarily protect the amino group as an acetyl derivative (e.g., acetylation with acetic anhydride) before bromination to prevent oxidation .
- Catalytic Systems : Use Pd/C with H₂ at low pressure (1–2 atm) to avoid dehalogenation.
- Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to optimize temperature and catalyst loading .
Q. How do substituent positions in analogs (e.g., Methyl 4-amino-2-bromobenzoate) affect biological activity?
- Answer : Structure-Activity Relationship (SAR) studies reveal:
- Position 3 Bromine : Enhances electrophilicity for nucleophilic attack (e.g., in enzyme inhibition).
- Position 5 Methoxy : Increases lipophilicity, improving membrane permeability.
- Comparative assays (e.g., IC₅₀ in enzyme inhibition) show analogs with bromine at position 3 exhibit 2–3× higher activity than those at position 2 .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Answer : Common challenges include:
- Purification : Column chromatography becomes impractical; switch to fractional crystallization or continuous-flow reactors.
- Exothermic Reactions : Use jacketed reactors with controlled cooling during bromination.
- Byproduct Formation : Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, reaction time) to minimize impurities .
Methodological Notes
- Experimental Design : Always include control reactions (e.g., omitting catalysts) to validate mechanistic assumptions.
- Data Interpretation : Cross-validate computational predictions (DFT) with experimental kinetics .
- Safety : Follow GHS guidelines for handling brominated compounds (e.g., use fume hoods, avoid skin contact) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
